3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
Overview
Description
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀ClFO₂. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and isopropoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The process begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring through halogenation reactions.
Isopropoxylation: The addition of an isopropoxy group to the benzene ring, often achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and isopropoxylation processes, utilizing advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and isopropoxy groups influence the compound’s reactivity and binding affinity, modulating its effects on biological systems. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-5-isopropoxybenzaldehyde
- 3-Fluoro-5-isopropoxybenzaldehyde
Uniqueness
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where specific reactivity patterns are required .
Properties
IUPAC Name |
3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNHPFPYIIVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224870 | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-38-2 | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.